1-(3-Bromopropyl)-2-chloro-6-(fluoromethoxy)benzene
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Overview
Description
1-(3-Bromopropyl)-2-chloro-6-(fluoromethoxy)benzene is an organic compound with a complex structure that includes bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-chloro-6-(fluoromethoxy)benzene typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-(fluoromethoxy)benzene, which is then subjected to a bromination reaction to introduce the 3-bromopropyl group. The reaction conditions often involve the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-2-chloro-6-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include alcohols, amines, or thiols depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include alkanes or alkenes.
Scientific Research Applications
1-(3-Bromopropyl)-2-chloro-6-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-6-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The presence of halogen atoms in the structure can enhance its binding affinity and specificity towards certain targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-phenylpropane: Similar structure but lacks the chloro and fluoromethoxy groups.
2-Chloro-6-fluoromethoxybenzene: Similar structure but lacks the bromopropyl group.
3-Bromopropylbenzene: Similar structure but lacks the chloro and fluoromethoxy groups.
Uniqueness
1-(3-Bromopropyl)-2-chloro-6-(fluoromethoxy)benzene is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure. This unique combination imparts distinct chemical properties, such as increased reactivity and specificity in binding to molecular targets, which are not observed in similar compounds .
Properties
Molecular Formula |
C10H11BrClFO |
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Molecular Weight |
281.55 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-chloro-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11BrClFO/c11-6-2-3-8-9(12)4-1-5-10(8)14-7-13/h1,4-5H,2-3,6-7H2 |
InChI Key |
BZZHQDZYHYBUQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCCBr)OCF |
Origin of Product |
United States |
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